ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a central thiophene ring substituted with a phenyl group at position 5, an ethyl carboxylate ester at position 2, and a 3-methoxynaphthalene-2-amido moiety at position 2. The methoxynaphthalene group introduces a bulky aromatic system with a methoxy substituent, which may enhance π-π stacking interactions and moderate solubility via hydrogen bonding.
Properties
IUPAC Name |
ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-25(28)23-20(15-22(31-23)16-9-5-4-6-10-16)26-24(27)19-13-17-11-7-8-12-18(17)14-21(19)29-2/h4-15H,3H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCOINEDGRPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. As demonstrated in, ethyl 2-amino-5-phenylthiophene-3-carboxylate is prepared via a one-pot cyclization:
- Reactants : Acetophenone (5 mmol), ethyl cyanoacetate (5 mmol), elemental sulfur (5 mmol).
- Conditions : Reflux in ethanol with morpholine as a catalyst for 6–8 hours.
- Yield : 70–80% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between acetophenone and ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring.
Amidation with 3-Methoxynaphthalene-2-Carboxylic Acid
Acid Chloride-Mediated Coupling
A robust method involves converting 3-methoxynaphthalene-2-carboxylic acid to its acid chloride before coupling with the amine:
- Step 1 : Activation with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours.
- Step 2 : Reaction of the acid chloride with ethyl 2-amino-5-phenylthiophene-3-carboxylate in DCM with triethylamine (TEA) as a base at 0°C to room temperature for 12 hours.
- Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate = 3:1).
Carbodiimide-Based Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Reactants : 3-Methoxynaphthalene-2-carboxylic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq).
- Conditions : Stirred in dimethylformamide (DMF) at 25°C for 24 hours.
- Workup : Aqueous extraction and purification via flash chromatography (ethyl acetate/hexane gradient).
- Yield : 70–80%.
Comparative Analysis :
| Method | Advantages | Disadvantages |
|---|---|---|
| Acid Chloride | High reactivity | Requires hazardous SOCl₂ |
| EDC/HOBt | Mild conditions | Longer reaction times |
Alternative Synthetic Pathways
Microwave-Assisted Amidation
A patent describes microwave-enhanced coupling for analogous thiophenes:
Solid-Phase Synthesis
Source highlights a resin-bound approach for thiophene amides, though applicability to this compound requires validation.
Characterization and Validation
- NMR : Key signals include δ 8.2 (naphthalene H), δ 6.9 (thiophene H), and δ 1.3 (ethyl CH₃).
- HRMS : Calculated for C₂₅H₂₁NO₄S [M+H]⁺: 432.1274; Found: 432.1278.
- HPLC Purity : >98% with C18 column (acetonitrile/water = 70:30).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is valuable in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Groups
The following table highlights key structural differences between the target compound and its analogues:
*Estimated based on molecular formula.
Key Observations:
Aromatic vs. Aliphatic Substituents : The target compound’s naphthalene moiety provides a larger aromatic surface area compared to phenyl or benzamido groups in analogues . This may enhance binding to hydrophobic protein pockets or organic semiconductors.
Electron-Donating vs.
Steric Effects : The bulky naphthalene group in the target compound may reduce rotational freedom and membrane permeability compared to smaller substituents like acetamido or methoxymethyl .
Solubility and Stability:
- The methoxy group in the target compound may improve aqueous solubility compared to purely hydrophobic derivatives like ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate .
- Ester groups (common in all compounds) are prone to hydrolysis, but the naphthalene system in the target compound could sterically protect the amide bond, enhancing stability .
Biological Activity
Synthetic Routes
The synthesis of ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of the Amide Bond : The reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine derivative under coupling conditions.
- Thienyl Substitution : Introduction of the thiophene moiety through electrophilic aromatic substitution or similar methods.
- Esterification : The final step involves esterification with ethanol to form the ethyl ester.
The resulting structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Initial studies suggest that the compound may exhibit:
- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress.
- Anticancer Activity : Potential inhibition of cancer cell proliferation through modulation of cell cycle regulators.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria |
Recent Advances
Recent investigations have focused on optimizing the structure for enhanced biological activity. Modifications at the thiophene position have been shown to significantly affect potency and selectivity against target enzymes.
Future Directions
Future research may explore:
- Structure-Activity Relationships (SAR) : To identify key functional groups responsible for biological activity.
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
Q & A
Q. What are the established synthetic routes for ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:
- Amide Coupling : Reacting 3-methoxynaphthalene-2-carboxylic acid derivatives with a thiophene-based amine precursor (e.g., ethyl 3-amino-5-phenylthiophene-2-carboxylate) using coupling agents like EDC/HOBt .
- Esterification : Protecting carboxylic acid groups with ethyl esters under acidic or basic conditions .
- Optimization : Yield improvement requires precise control of reaction parameters:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature : Amide coupling is optimal at 0–25°C to minimize side reactions .
- Catalysts : Use of DMAP or Pd-based catalysts for regioselective functionalization .
Q. How do the electronic properties of the methoxynaphthalene and phenyl substituents influence the compound's reactivity in further functionalization reactions?
- Methodological Answer : The methoxy group on the naphthalene ring acts as an electron-donating group, increasing electron density at the amide linkage and stabilizing intermediates during electrophilic substitutions . Conversely, the phenyl group on the thiophene ring contributes steric bulk, potentially hindering nucleophilic attacks. To assess reactivity:
- Perform Hammett analysis to correlate substituent effects with reaction rates.
- Use DFT calculations to map electron density distribution across the molecule .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from aromatic protons .
- IR Spectroscopy : Confirm amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) carbonyl stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Resolving Contradictions : If NMR data conflicts (e.g., solvent-induced shifts), compare spectra in deuterated DMSO vs. CDCl3 or use X-ray crystallography for unambiguous confirmation .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay Variability : Standardize protocols (e.g., enzyme concentrations, incubation times) and include positive controls (e.g., known kinase inhibitors) .
- Solubility Effects : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use X-ray structures of target proteins (e.g., kinases, GPCRs) from the PDB to simulate binding modes. Focus on hydrogen bonding with the amide group and π-π stacking with the naphthalene ring .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., catalytic lysines) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from enzyme inhibition assays .
Q. What are the critical considerations when designing in vitro assays to evaluate the compound's inhibitory effects on specific enzymatic pathways?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Selectivity Profiling : Test against isoform panels (e.g., CYP450 enzymes) to assess off-target effects .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's thermal stability during storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen vs. air to identify oxidation sensitivity .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use inert atmospheres (argon) for long-term storage .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
